molecular formula C9H11NOS B4525359 N-cyclopropyl-2-(2-thienyl)acetamide

N-cyclopropyl-2-(2-thienyl)acetamide

Cat. No.: B4525359
M. Wt: 181.26 g/mol
InChI Key: BVKNBQSAUFUHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Thienyl-Acetamide and Cyclopropyl-Containing Scaffolds in Medicinal Chemistry

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is increasingly utilized in modern drug design. acs.orgiris-biotech.de Despite its simple structure, it confers a range of beneficial properties to a molecule. These include enhanced metabolic stability, increased potency, and improved permeability across biological membranes. acs.org The rigid nature of the cyclopropyl ring can also lock a molecule into a specific conformation, which can lead to more selective binding to its target protein and reduce off-target effects. iris-biotech.de The combination of the thienyl-acetamide scaffold with the cyclopropyl group in N-cyclopropyl-2-(2-thienyl)acetamide thus represents a strategic approach in the design of novel bioactive molecules.

Historical Perspective on the Development of this compound Related Compounds

While a detailed historical account of this compound itself is not extensively documented in publicly available literature, the development of its constituent parts has a rich history. The exploration of thienyl derivatives in medicinal chemistry has been ongoing for decades, with early research focusing on their utility as isosteres of phenyl groups, leading to the discovery of numerous drugs. nih.gov

The incorporation of the cyclopropyl group into drug candidates is a more recent trend, gaining significant traction in the late 20th and early 21st centuries. bohrium.com Initially, the synthetic challenges associated with creating this strained ring system limited its use. However, advancements in synthetic methodologies have made cyclopropyl-containing building blocks more accessible, leading to their inclusion in a variety of clinical and preclinical drug candidates. researchgate.net The development of compounds related to this compound can be seen as a logical progression, combining the established pharmacological relevance of the thienyl-acetamide core with the advantageous properties of the cyclopropyl moiety.

Overview of Key Academic Research Domains Pertaining to this compound

Given the structural motifs present in this compound, its potential research applications span several key domains within medicinal chemistry. The thienyl-acetamide scaffold is a known pharmacophore in compounds with antimicrobial and anticancer activities. nih.govnih.gov For instance, various N-(aryl)-2-thiophen-2-ylacetamide derivatives have been investigated for their in vitro anti-mycobacterial activities. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(10-7-3-4-7)6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKNBQSAUFUHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Cyclopropyl 2 2 Thienyl Acetamide and Analogues

Elucidation of Reaction Mechanisms in N-cyclopropyl-2-(2-thienyl)acetamide Synthesis

The fundamental reaction for synthesizing this compound is the formation of an amide bond between a 2-(thiophen-2-yl)acetic acid moiety and cyclopropylamine (B47189). The mechanism for this transformation typically proceeds via the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.

Two primary pathways are commonly employed for this type of N-acylation reaction:

Conversion to an Acyl Halide Intermediate: This is a robust and widely used two-step method. nih.gov First, the carboxylic acid, 2-(thiophen-2-yl)acetic acid, is activated by converting it into a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov In the second step, the isolated 2-(thiophen-2-yl)acetyl chloride is reacted with cyclopropylamine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. evitachem.com

Direct Coupling with Carbodiimide Reagents: This method facilitates the direct formation of the amide bond from the carboxylic acid and amine without isolating an intermediate. It involves the use of coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). evitachem.com The coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by cyclopropylamine to form the desired amide product.

The general mechanism allows for the synthesis of a wide array of derivatives by substituting either the thiophene (B33073) precursor or the amine. nih.govmdpi.com

Table 1: Overview of Primary Synthesis Mechanisms

Parameter Acyl Chloride Method Direct Coupling Method
Starting Materials 2-(thiophen-2-yl)acetic acid, Cyclopropylamine 2-(thiophen-2-yl)acetic acid, Cyclopropylamine
Activating Reagent Thionyl chloride (SOCl₂) or Oxalyl chloride DCC or EDC
Key Intermediate 2-(thiophen-2-yl)acetyl chloride O-Acylisourea
Byproducts SO₂, HCl, Base hydrochloride Dicyclohexylurea (DCU) or Ethyl-dimethylaminopropylurea

| Key Advantage | High reactivity of intermediate | Milder reaction conditions, one-pot procedure |

Development of Stereoselective and Enantioselective Routes to this compound Derivatives

While the parent this compound molecule is achiral, the synthesis of its derivatives, where chiral centers are introduced, necessitates the use of stereoselective or enantioselective methods. Such control is crucial when the three-dimensional arrangement of atoms significantly influences a molecule's properties. For instance, the R-enantiomer of the related compound ABT-761, a 5-lipoxygenase inhibitor, shows a longer duration of action, highlighting the importance of stereoselectivity. evitachem.com

Developing stereoselective routes to derivatives of this compound could involve several strategies:

Use of Chiral Starting Materials: Syntheses can begin with enantiomerically pure precursors. This could involve a chiral derivative of 2-(thiophen-2-yl)acetic acid (e.g., with a substituent on the methylene (B1212753) bridge) or a chiral cyclopropylamine derivative.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to either the acid or amine component. The auxiliary guides the reaction to favor the formation of one stereoisomer over another, after which it is cleaved to yield the desired product.

Asymmetric Catalysis: The use of a chiral catalyst (e.g., a metal complex with a chiral ligand) can create a chiral environment for the reaction, promoting the formation of one enantiomer in excess. This is a highly efficient approach as only a small amount of the catalyst is needed.

Table 2: Potential Strategies for Stereoselective Synthesis of Derivatives

Strategy Description Example Application
Chiral Pool Synthesis Utilizes readily available, enantiomerically pure natural products as starting materials. Synthesizing a derivative from a chiral amino acid that incorporates a cyclopropyl (B3062369) group.
Asymmetric Hydrogenation Reduction of a prochiral precursor containing a double bond using a chiral catalyst to create a specific stereocenter. Creating a chiral center on the thiophene ring or a substituent.

| Enzymatic Resolution | Using an enzyme (e.g., a lipase) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | Separating a racemic mixture of a chiral 2-(thiophen-2-yl)acetic acid derivative. |

Green Chemistry Approaches and Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green approaches applicable to this synthesis include:

Solvent Selection: Traditional amide syntheses often use volatile organic compounds (VOCs). A greener alternative is the use of bio-based solvents. For example, Cyrene™, a solvent derived from cellulose, has proven effective for the synthesis of amides from acid chlorides and amines. archivepp.com

Catalytic Methods: Shifting from stoichiometric activating agents (like DCC, which generates an equivalent amount of urea (B33335) waste) to catalytic methods can significantly improve the atom economy of the reaction. Developing catalytic direct amidation methods is an active area of research.

Energy Efficiency: Utilizing microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods.

Process Intensification: Combining multiple reaction steps into a single, one-pot procedure avoids the need for intermediate isolation and purification, which saves solvents, energy, and time.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

Aspect Traditional Approach Green Chemistry Approach
Solvent Dichloromethane (DCM), Dimethylformamide (DMF) Water, Ethanol, or bio-based solvents like Cyrene™ archivepp.com
Reagents Stoichiometric coupling agents (e.g., DCC) Catalytic methods (e.g., boronic acid catalysts)
Energy Input Conventional heating for extended periods Microwave irradiation, room temperature reactions

| Waste Generation | High (e.g., urea byproducts, solvent waste) | Minimized through catalysis and one-pot procedures |

Optimization of Synthetic Pathways for Scalability and Yield of this compound

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization to ensure the process is cost-effective, safe, and high-yielding. For this compound, optimization would focus on several key parameters.

Yield Maximization: The yield of the final product is a critical factor. For similar amide syntheses, yields can range from moderate to high (e.g., 58-75%). nih.govmdpi.com Optimization involves systematically adjusting reaction parameters such as temperature, concentration of reactants, and reaction time to find the optimal conditions. The choice of base and solvent can also significantly impact the yield.

Purification Strategy: While column chromatography is effective for purification on a small scale, it becomes impractical and expensive for large quantities. evitachem.com Developing a procedure where the product can be purified through crystallization or recrystallization is highly desirable for scalability. evitachem.com This involves selecting a suitable solvent system from which the product precipitates with high purity, leaving impurities behind in the solution.

Reagent Selection and Cost: For large-scale synthesis, the cost and availability of starting materials and reagents are paramount. Readily available and less expensive reagents like thionyl chloride for acid activation are often preferred over more complex and costly coupling agents.

Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards, such as exothermic reactions or the handling of corrosive reagents like thionyl chloride.

Table 4: Factors for Optimization in the Synthesis of this compound

Parameter Objective Method of Optimization
Temperature Maximize reaction rate while minimizing side reactions. Perform runs at various temperatures to identify the optimal balance.
Reactant Ratio Ensure complete conversion of the limiting reagent. Systematically vary the molar ratio of amine to activated acid.
Purification Achieve high purity without chromatography. Screen various solvents and conditions for effective recrystallization.

| Yield | Maximize the amount of isolated product. | Combine optimizations of all other parameters. Reported yields for analogous compounds often exceed 70%. mdpi.com |

In Silico and Theoretical Investigations of N Cyclopropyl 2 2 Thienyl Acetamide

Quantum Chemical Studies and Electronic Structure Characterization of N-cyclopropyl-2-(2-thienyl)acetamide

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental for characterizing the electronic structure of this compound. These calculations can elucidate the molecule's geometric parameters, vibrational frequencies, and electronic properties, which govern its reactivity and interactions.

Research Findings: Studies on analogous acetamide (B32628) structures reveal key electronic features. For instance, calculations on similar acetamide derivatives using DFT methods like B3LYP with a 6-311G(d,p) or similar basis set are common for geometry optimization and electronic property prediction. researchgate.netresearchgate.net The electron-withdrawing nature of the acetamide group can polarize the adjacent thiophene (B33073) ring, potentially influencing its reactivity. vulcanchem.com

Key electronic descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability. For a related pyrazole-acetamide derivative, the calculated HOMO-LUMO gap was 5.0452 eV, indicating significant stability. researchgate.net Other important properties include the dipole moment, which influences solubility and intermolecular interactions, and polarizability, which describes the molecule's response to an electric field. In studies comparing various acetamides, these values were shown to be sensitive to substituent changes. nih.gov Theoretical absorption spectra can also be calculated to predict the molecule's behavior under UV-visible light, with results often showing good agreement with experimental data. nih.gov

Calculated Electronic Property Typical Predicted Value/Finding Significance Source
HOMO-LUMO Energy Gap~5.0 eVIndicates high kinetic stability and low reactivity. researchgate.net
Dipole MomentModerate to HighInfluences solubility and ability to engage in polar interactions. nih.gov
PolarizabilityHigher than smaller amidesMeasures the deformability of the electron cloud. nih.gov
Theoretical UV-Vis Absorption~270-310 nmPredicts electronic transition energies. nih.gov

Table 1: Predicted Electronic Properties of this compound based on analogous compounds.

Molecular Dynamics Simulations and Conformational Analysis of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations and conformational analysis are used to explore the accessible shapes a molecule can adopt in different environments.

Research Findings: For this compound, a key area of conformational freedom is the rotation around the amide C-N bond and the single bonds connecting the functional groups. Studies on tertiary amides have shown a significant energy barrier to rotation around the C-N bond, leading to the existence of stable cis (E) and trans (Z) rotamers that can be observed in solution. scielo.br The central acetamide moiety itself tends to be planar. nih.gov

Conformational Feature Description Supporting Evidence from Analogs Source
Amide Bond IsomerismExistence of stable E/Z (cis/trans) rotamers due to hindered C-N bond rotation.NMR studies on N-benzyl-N-(furan-2-ylmethyl) acetamide show distinct signals for two isomers. scielo.br
Amide Group PlanarityThe O=C-N atoms of the amide group typically lie in a plane.Crystal structure of N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide shows a planar central amide moiety. nih.gov
Inter-ring TorsionThe molecule is expected to be twisted, with a significant dihedral angle between the thiophene ring and the plane of the amide group.Torsion angles of 102.98° (S–C–C–C) and -116.27° (C–N–C–C) observed in an analogous structure. nih.gov

Table 2: Key Conformational Aspects of this compound.

Ligand-Target Docking Studies and Molecular Recognition Profiling for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in identifying potential biological targets and understanding the molecular recognition process.

Research Findings: While specific docking studies for this compound are not widely published, studies on analogous acetamide-containing compounds provide a strong basis for target selection and interaction profiling. For example, a series of N-aryl acetamides were evaluated in silico as potential inhibitors of enzymes implicated in neurodegenerative diseases, including monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov The results showed that some derivatives had a more favorable binding free energy (ΔGbind) than the reference drug, with one compound showing selective affinity for MAO-B. nih.gov Other research has explored acetamide derivatives as ligands for the translocator protein (TSPO), a target in oncology. wustl.edunih.gov Docking simulations typically reveal key interactions, such as hydrogen bonds involving the amide oxygen and N-H group, as well as hydrophobic interactions with the aromatic and aliphatic parts of the molecule.

Potential Protein Target Therapeutic Area Predicted Binding Energy (ΔGbind) of Analogs (kcal/mol) Key Interactions Source
Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases (e.g., Parkinson's)-60 to -75Hydrogen bonding, hydrophobic interactions with active site residues. nih.gov
Acetylcholinesterase (AChE)Neurodegenerative Diseases (e.g., Alzheimer's)-50 to -60Pi-stacking with aromatic residues, hydrogen bonds. nih.gov
Translocator Protein (TSPO)Oncology, NeuroinflammationNot specified, but high affinity observed.Hydrophobic and polar contacts within the binding pocket. wustl.edunih.gov
Insulin-like growth factor 1 receptor (IGF-1R)CancerNot specified, but non-covalent interactions predicted.Various non-covalent interactions. nih.gov

Table 3: Potential Protein Targets and Molecular Recognition Profile for this compound based on Analog Studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity.

Research Findings: A QSAR study on derivatives of this compound would involve synthesizing a library of related compounds with variations in the thiophene or cyclopropyl (B3062369) moieties and measuring their biological activity against a specific target. The next step involves calculating a wide range of molecular descriptors for each derivative, which can be constitutional, topological, geometric, or electronic in nature.

Studies on other acetamide series have successfully used this approach. For example, QSAR models for N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors were developed using 2D autocorrelation descriptors. nih.gov Statistical methods such as Multiple Linear Regression (MLR) and Bayesian-Regularized Neural Networks (BRANN) were used to build the predictive models. nih.gov The quality and predictive power of these models are rigorously assessed using cross-validation techniques (e.g., leave-one-out) and external test sets. nih.govnih.gov A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

QSAR Component Description Example from Analog Studies Source
Objective To correlate structural features with biological activity (e.g., IC50).Modeling inhibitory activity against COX-2 or matrix metalloproteinases. nih.govnih.gov
Molecular Descriptors Numerical values representing molecular structure (e.g., topological, electronic).2D autocorrelation descriptors, Burden matrix eigenvalues (BEHm6), information content (IVDE). nih.govnih.gov
Statistical Method Algorithm to create the mathematical model.Multiple Linear Regression (MLR), Bayesian-Regularized Neural Network (BRANN). nih.gov
Validation Testing the model's robustness and predictive ability.Leave-one-out cross-validation (Q² > 0.7), Y-randomization, external test set. nih.govnih.gov

Table 4: Framework for a Hypothetical QSAR Study on this compound Derivatives.

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping for this compound Crystalline Forms

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into crystal packing. The analysis generates a surface around the molecule, colored according to the nature and closeness of intermolecular contacts.

Research Findings: For a crystalline form of this compound, Hirshfeld analysis would decompose the complex network of interactions into quantifiable contributions. Based on studies of highly analogous compounds, the most significant contributions to the crystal packing are expected to come from H···H contacts, reflecting the hydrogen-rich exterior of the molecule. researchgate.netnih.govresearchgate.net

A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which shares the 2-(thiophen-2-yl)acetamide core, provided a detailed breakdown of interactions. nih.gov The analysis revealed that H···H contacts made up 21% of the surface, followed by C···H (20%), S···H (19%), N···H (14%), and O···H (12%) interactions. nih.gov The N-H···N and C-H···N hydrogen bonds were identified as key stabilizing forces in the crystal packing. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a unique summary of the intermolecular contacts, with characteristic "wings" or "spikes" corresponding to specific interaction types, such as hydrogen bonds. researchgate.netnih.gov

Interaction Type Predicted Contribution to Hirshfeld Surface Description Source
H···H~20-50%Van der Waals forces between hydrogen atoms. researchgate.netnih.govresearchgate.net
C···H / H···C~20%Weak hydrogen bonds and van der Waals interactions. nih.govresearchgate.net
S···H / H···S~19%Interactions involving the thiophene sulfur atom. nih.gov
O···H / H···O~10-20%Primarily represents N-H···O hydrogen bonds from the amide group. researchgate.netnih.govresearchgate.net
N···H / H···N~1-15%Can represent N-H···N hydrogen bonds or weaker contacts. researchgate.netnih.govresearchgate.net

Table 5: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Crystalline this compound.

Mechanistic Biological and Pharmacological Investigations of N Cyclopropyl 2 2 Thienyl Acetamide in Vitro and Pre Clinical Focus

Identification and Characterization of Specific Molecular Targets and Biological Pathways Modulated by N-cyclopropyl-2-(2-thienyl)acetamide

The specific molecular targets of this compound are not extensively defined in the available literature. However, investigations into structurally related compounds provide insights into potential biological interactions. The presence of the cyclopropyl-acetamide moiety is common in molecules designed to interact with a range of biological targets.

Analogues of this compound have been developed to target various receptors and pathways. For instance, certain N-cyclopropyl acetamide (B32628) derivatives have been synthesized as agonists for melatonin (B1676174) receptors (MT1 and MT2). nih.gov Other, more structurally complex, analogues containing a cyclopropyl (B3062369) group attached to a fentanyl scaffold show high affinity and selectivity for the μ-opioid receptor (MOR). nih.gov Furthermore, acyclic analogues containing cyclopropyl groups have been explored as antagonists of the P2Y1 receptor, which is involved in platelet aggregation. nih.gov

The thiophene (B33073) ring, a key component of the title compound, is present in numerous biologically active molecules. nih.govnih.gov Derivatives containing a 2-thienyl group have been investigated for a variety of pharmacological activities, including antimicrobial effects. nih.gov The biological activity of compounds featuring naphthalene (B1677914) and thiophene moieties, linked via an acetamide group, has been explored for potential antimicrobial, anticancer, and anti-inflammatory effects. smolecule.com These findings suggest that this compound could potentially modulate pathways associated with G-protein coupled receptors (GPCRs) or other targets implicated in inflammation and microbial pathogenesis.

Enzyme Inhibition/Activation Studies and Kinetic Analysis of this compound

While specific enzyme inhibition studies for this compound are not detailed, the acetamide scaffold is a common feature in many enzyme inhibitors. semanticscholar.org The evaluation of a compound's effect on specific enzymes is a critical step in understanding its mechanism of action. smolecule.com

Kinetic analyses are employed to determine the mode of enzyme inhibition. For example, in studies of other acetamide-containing compounds, such as acetamide-sulfonamide derivatives targeting the enzyme urease, the Lineweaver-Burk plot is used to distinguish between different types of inhibition (e.g., competitive, non-competitive). semanticscholar.org In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This is characterized by an increase in the Michaelis constant (Km) with no change in the maximum rate (Vmax). semanticscholar.org Such studies are crucial for optimizing the design of more potent and selective inhibitors.

For this compound, potential enzymatic targets could include those involved in inflammatory pathways, like cyclooxygenases (COX), or microbial enzymes essential for pathogen survival. nih.govnih.gov

Receptor Binding Affinity and Selectivity Profiling of this compound Analogues

Although receptor binding data for this compound itself is limited, extensive research on its analogues demonstrates the versatility of the cyclopropyl-acetamide scaffold in targeting various receptors. These studies utilize techniques like radioligand binding assays to determine the affinity (often expressed as Ki or IC50 values) of a compound for its target.

One area of investigation is the opioid system. Cyclopropylfentanyl, an analogue where a cyclopropyl group is attached to the fentanyl scaffold, exhibits high affinity and selectivity for the μ-opioid receptor (MOR) over delta (DOR) and kappa (KOR) opioid receptors. nih.gov In another context, N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide was developed as an agonist for melatonin receptors MT1 and MT2. nih.gov

Furthermore, acetamide derivatives have been synthesized and tested for their affinity towards serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. researchgate.net Acyclic analogues incorporating a cyclopropyl group have also been assessed as antagonists at the P2Y1 receptor. nih.gov These studies highlight that modifications to the core structure can direct the compound's activity toward a specific receptor family.

Analogue ClassTarget Receptor(s)FindingReference(s)
Fentanyl Analogues μ-Opioid Receptor (MOR)Cyclopropylfentanyl showed a Ki of 2.8 nM, indicating slightly greater affinity than fentanyl (Ki=7.6 nM). nih.gov
Benzofuran Derivatives Melatonin Receptors (MT1, MT2)N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide was identified as an orally bioavailable agonist. nih.gov
Purine-dione Derivatives Serotonin (5-HT6, 5-HT7), Dopamine (D2)N-(arylpiperazinoalkyl)acetamide derivatives showed varying affinities, with lipophilic substitutions often enhancing binding. researchgate.net
Acyclic Adenosine Bisphosphate Analogues P2Y1 ReceptorStereoisomerically defined analogues with a cyclopropyl group acted as antagonists with IC50 values in the low micromolar range (2–3 μM). nih.gov

Cellular Assays for Investigating this compound's Biological Effects (e.g., cell viability, pathway markers)

Cellular assays are fundamental tools for evaluating the biological effects of a compound at the cellular level. For derivatives related to this compound, a variety of assays have been employed to determine their potential therapeutic activities.

A close analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , was evaluated for its antioxidant activity using an ABTS assay and demonstrated moderate radical scavenging ability. nih.gov

Investigation of this compound's Role in Modulating Ion Channels and Signaling Cascades (e.g., potassium channels, calcium signaling)

The modulation of ion channels and intracellular signaling cascades is a key mechanism for many pharmacologically active compounds. mdpi.com While direct studies on this compound are not available, related structures are known to interact with these systems.

Potassium Channels: The Kv7 (KCNQ) family of voltage-gated potassium channels, which generate the M-current, are significant targets in medicinal chemistry. nih.gov Activation of these channels leads to a more negative cell membrane potential, raising the threshold for firing an action potential. nih.gov Modulators of these channels often feature structures that could be conceptually related to this compound.

Calcium Signaling: Intracellular calcium (Ca²⁺) is a ubiquitous second messenger. The cannabinoid receptor agonist WIN 55,212-2, which is structurally distinct but also a small molecule modulator of GPCRs, has been shown to suppress synchronous oscillations of intracellular Ca²⁺ in neurons. nih.govmdpi.com This effect is mediated by the suppression of Ca²⁺ inflow through voltage-gated calcium channels. nih.gov

Signaling Cascades: The activation of G-protein coupled receptors can trigger various downstream signaling cascades. For example, activation of CB₁ receptors can involve phospholipase C (PLC) and protein kinase C (PKC) pathways, which in turn can modulate the conductivity of various ion channels. nih.govmdpi.com Another acetamide derivative, JT010, has been identified as a potent and selective activator of the TRPA1 channel, a Ca²⁺-permeable cation channel, demonstrating how such compounds can directly modulate ion channel function. mdpi.com

Pre-clinical Assessment of Antimicrobial (Antibacterial, Antifungal) Mechanisms of this compound

The antimicrobial potential of compounds containing cyclopropane (B1198618), acetamide, and thiophene moieties has been a subject of significant research interest. nih.govnih.govnih.gov

A study on a very close structural analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , demonstrated significant antimicrobial activity against yeasts, specifically Candida glabrata and Candida krusei. nih.gov Amide derivatives containing a cyclopropane group have also shown promising antifungal activity, with molecular docking studies suggesting that these compounds may act by inhibiting sterol 14-α demethylase (CYP51), a key enzyme in fungal sterol biosynthesis. nih.gov

In terms of antibacterial action, derivatives of 2-mercaptobenzothiazole (B37678) containing an acetamide linker have exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov Molecular docking of these compounds suggested that they may exert their effect by targeting bacterial kinases and DNA gyrases. nih.gov Additionally, other heterocyclic compounds containing the 5-(2-thienyl) moiety have been synthesized and shown to be highly active against Gram-positive bacteria. nih.gov These findings collectively suggest that this compound is a promising candidate for antimicrobial activity, potentially acting through multiple mechanisms.

Compound/Analogue ClassOrganism(s)Finding/Proposed MechanismReference(s)
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Candida glabrata, Candida kruseiExhibited significant activity in microdilution assays. nih.gov
Cyclopropane Amide Derivatives Candida albicansShowed excellent antifungal activity (MIC80 = 16 µg/mL); docking suggests inhibition of CYP51 protein. nih.gov
2-Mercaptobenzothiazole Acetamide Derivatives Gram-positive & Gram-negative bacteriaExhibited significant antibacterial activity; docking suggests interaction with bacterial kinases and DNA gyrases. nih.gov
5-(2-thienyl)-1,2,4-triazole Derivatives Gram-positive bacteriaSeveral derivatives were highly active against tested strains. nih.gov

Studies on this compound's Potential as an Anti-inflammatory Agent via COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins. nih.gov There are two main isoforms: COX-1, a constitutive enzyme with a protective role in the gastrointestinal tract, and COX-2, an inducible enzyme primarily responsible for inflammation. nih.gov The acetamide scaffold is a key feature in the design of various COX inhibitors. researchgate.netarchivepp.comarchivepp.com

While this compound has not been specifically reported as a COX inhibitor, numerous acetamide derivatives have been developed and evaluated for this activity. researchgate.net For example, pyrazole (B372694) derivatives containing an acetamide spacer have demonstrated potent and selective COX-2 inhibition. archivepp.com The anti-inflammatory activity of these compounds is often evaluated in vivo using models like the carrageenan-induced rat paw edema assay. nih.gov

The design of selective COX-2 inhibitors aims to provide anti-inflammatory relief with fewer gastrointestinal side effects associated with COX-1 inhibition. researchgate.net Molecular docking studies are often used to predict how these compounds bind to the active site of the COX-2 enzyme, guiding the synthesis of new derivatives. nih.gov Given the prevalence of the acetamide moiety in known COX inhibitors, it is plausible that this compound could exhibit anti-inflammatory properties through a similar mechanism.

Evaluation of DNA Intercalation and Topoisomerase Inhibition by this compound and its Derivatives

There is no published research specifically investigating the potential of this compound or its direct derivatives to function as DNA intercalating agents or topoisomerase inhibitors. While the broader class of acetamide derivatives has been explored for various biological activities, including potential anticancer properties which can involve these mechanisms, no studies have focused on the title compound. nih.govarchivepp.com The structural motifs of a thiophene ring and an N-cyclopropylacetamide group are present in various biologically active molecules; however, their specific combination in this compound has not been evaluated for its ability to interact with DNA or inhibit topoisomerase enzymes. nih.govnih.gov

Exploration of Neuraminidase Inhibitory Mechanisms for this compound Related Structures

An extensive search of the scientific literature did not yield any studies on the neuraminidase inhibitory activity of this compound or its closely related structural analogs. Research into neuraminidase inhibitors is a significant area of antiviral drug discovery, but the focus has been on compounds that mimic the natural substrate of the enzyme, sialic acid, or on derivatives of known inhibitors like oseltamivir (B103847) and zanamivir. The chemical structure of this compound does not share significant structural similarity with these established classes of neuraminidase inhibitors, and as such, it has not been a subject of investigation for this particular biological target.

Investigation of Sphingosine-1-phosphate Receptor (S1P3) Targeting by this compound

There is no available scientific data or research to suggest that this compound acts as a ligand or modulator of the sphingosine-1-phosphate receptor 3 (S1P3). The discovery and development of S1P receptor modulators is an active field of research, with compounds being investigated for their therapeutic potential in autoimmune diseases and other conditions. However, the existing literature on S1P3 receptor agonists and antagonists does not include this compound or compounds with a similar structural framework.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopropyl 2 2 Thienyl Acetamide Derivatives

Impact of N-cyclopropyl Moiety Modifications on Biological Activity

The cyclopropyl (B3062369) group is a highly valuable moiety in medicinal chemistry due to its unique structural and electronic properties. nih.gov As a small, rigid carbocyclic ring, it introduces conformational constraints into a molecule, which can lead to a more defined orientation when binding to a biological target. researchgate.net This rigidity and metabolic stability make it a desirable feature in drug design. nih.govresearchgate.net

Modifications to or replacement of the N-cyclopropyl group can have significant consequences for the biological activity of the parent compound. The cyclopropyl moiety is often employed as a bioisostere, a substitute for other chemical groups like carbon-carbon double bonds, to enhance metabolic stability and improve efficacy. nih.gov Its presence can reduce metabolic clearance by cytochrome P450 enzymes, thereby extending the compound's plasma half-life. Inactivation of certain enzymes by cyclopropylamine (B47189) derivatives can occur through oxidation processes that lead to the formation of reactive iminium ions, which can then covalently bind to the enzyme. unl.pt

When designing analogues, replacing the cyclopropyl ring with larger or more flexible alkyl groups often leads to a decrease in activity, underscoring the importance of its conformational rigidity. Conversely, introducing small substituents onto the cyclopropane (B1198618) ring could be a strategy to probe for additional binding interactions, though this can also alter its metabolic profile. The inherent ring strain and electrophilic nature of the cyclopropyl group can also facilitate reactions with nucleophilic residues in an enzyme's active site, contributing to its mechanism of action. researchgate.net

Table 1: Conceptual Impact of N-cyclopropyl Moiety Modifications

Modification Rationale Predicted Impact on Biological Activity
Ring Opening Loss of rigidity and defined conformation. Likely decrease in binding affinity and potency.
Replacement (e.g., with isopropyl) Introduction of flexibility. Potential loss of selectivity and activity.
Substitution on the ring Probing for new binding pockets. Variable; could increase or decrease activity depending on the substituent and target.
Retention of the group Maintain metabolic stability and rigidity. Serves as a key element for preserving the core activity of the scaffold. nih.gov

Influence of Substitutions on the 2-Thienyl Ring on Pharmacological Profile

The 2-thienyl ring is a common aromatic heterocycle in pharmacologically active compounds, valued for its role in a wide range of biological activities. nih.govresearchgate.net Substitutions on this ring are a primary method for modulating the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby fine-tuning its interaction with a target protein.

Studies on related N-(thiophen-2-yl) derivatives have demonstrated that the nature and position of substituents on the thiophene (B33073) ring are critical for activity. For instance, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives designed as fungicides, specific substitutions dramatically influenced their efficacy. mdpi.com The introduction of electron-withdrawing groups like halogens or cyano groups can alter the charge distribution of the ring and create opportunities for specific interactions, such as halogen bonding or dipole interactions, with the target.

For example, research on N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (CDM) showed that compound 4f , featuring two chlorine atoms on the nicotinamide ring and a cyano group on the thiophene ring, had an exceptionally low EC50 value of 1.96 mg/L. mdpi.com This was significantly more potent than compound 4a (EC50 = 4.69 mg/L) and commercial fungicides like flumorph (B1672888) (EC50 = 7.55 mg/L), highlighting the powerful effect of specific substitution patterns. mdpi.com These findings suggest that similar substitutions on the 2-thienyl ring of N-cyclopropyl-2-(2-thienyl)acetamide could be used to optimize potency against various targets. mdpi.com

Table 2: Fungicidal Activity of Substituted N-(thiophen-2-yl) Nicotinamide Derivatives Against CDM Data adapted from a study on related thiophene derivatives to illustrate the principle of substitution effects. mdpi.com

Compound Key Substituents EC50 (mg/L)
4a Ethyl ester, Methyl, Cyano 4.69
4b Ethyl ester, Methyl, Cyano >50
4c Ethyl ester, Methyl, Cyano 16.51
4f Ethyl ester, Methyl, Cyano, Dichloro 1.96
4i Methyl ester, Methyl, Cyano, Dichloro 10.70
Diflumetorim (Commercial Fungicide) 21.44
Flumorph (Commercial Fungicide) 7.55

Role of the Acetamide (B32628) Linker and its Substituents in Modulating Activity

In molecular docking studies of related acetamide derivatives with the COX-II enzyme, the nitrogen atom of the acetamide moiety was observed forming hydrogen bonds with key amino acids like Trp 387 and Ser 353, anchoring the inhibitor in the binding site. archivepp.comgalaxypub.co The amide group is a common pharmacophore in many inhibitors and can act as a rigid linker between two other pharmacophoric elements, such as the thienyl and cyclopropyl groups in this case. archivepp.comgalaxypub.co

Modifying the acetamide linker can drastically alter biological activity. Research on other scaffolds has shown that N,N-disubstitution of the terminal acetamide provides an opportunity to introduce diverse chemical groups without sacrificing affinity for the primary target. nih.gov Such substitutions can be used to modulate properties like lipophilicity and plasma protein binding, or to explore additional interactions with the target protein. nih.gov The acetamide functional group is also amenable to the design of prodrugs, where it can be hydrolyzed in vivo by amidase enzymes to release the active compound. archivepp.comarchivepp.com

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on SAR studies of its derivatives, the key pharmacophoric elements of the this compound scaffold can be elucidated.

The N-Cyclopropyl Group: This acts as a rigid, hydrophobic moiety that contributes to metabolic stability and provides a specific conformational lock, which is often crucial for high-affinity binding. nih.govresearchgate.net

The Acetamide Linker: This is a critical interaction hub. The carbonyl oxygen serves as a key hydrogen bond acceptor, while the amide proton (N-H) acts as a hydrogen bond donor. galaxypub.co The planarity of the amide bond helps to correctly orient the flanking cyclopropyl and thienyl groups.

The Methylene (B1212753) Bridge (-CH2-): The carbon alpha to the carbonyl provides a specific spatial distance between the amide and the thienyl ring, which is important for optimal positioning within the binding pocket.

The 2-Thienyl Ring: This group serves as an aromatic recognition element, likely participating in hydrophobic or π-stacking interactions with the target. nih.gov Its sulfur atom can also engage in specific interactions. Importantly, it serves as a scaffold for substitutions that can fine-tune potency and selectivity. mdpi.com

Table 3: Summary of Pharmacophoric Features

Pharmacophoric Element Feature Type Role in Biological Activity
Cyclopropyl Ring Hydrophobic, Rigid Conformer Enhances metabolic stability; provides optimal orientation for binding. nih.gov
Amide N-H Hydrogen Bond Donor Anchors the molecule in the target's active site via hydrogen bonding. galaxypub.co
Amide C=O Hydrogen Bond Acceptor Forms critical hydrogen bonds with amino acid residues. galaxypub.co
2-Thienyl Ring Aromatic/Hydrophobic Group Participates in hydrophobic or π-stacking interactions; scaffold for potency-enhancing substituents. nih.govmdpi.com

Strategic Design of this compound Analogues with Enhanced Potency or Selectivity

The knowledge gained from SAR and SPR studies provides a rational basis for the strategic design of new analogues with improved therapeutic profiles. The goal is typically to enhance potency against the desired target, improve selectivity over off-targets, or optimize pharmacokinetic properties.

A common strategy is the "active substructure splicing" method, where known active fragments are combined to create novel compounds. mdpi.com In this context, the this compound scaffold is the core, and strategic modifications are made based on established SAR principles:

Optimizing Thienyl Substitutions: Based on data from related series, specific electron-withdrawing or hydrophobic groups can be placed on the thiophene ring to maximize interactions with the target protein. If a particular pocket in the target is identified, substituents can be designed to fit and interact with it. mdpi.com

Modifying the N-Alkyl Group: While the cyclopropyl group is often optimal for rigidity and metabolic stability, replacing it with other small, strained rings (e.g., cyclobutyl) or subtly substituted cyclopropyl groups could be explored to probe the limits of the binding pocket without sacrificing the beneficial conformational restriction. nih.gov

Amide Linker Bioisosteres: In some cases, the amide bond might be susceptible to hydrolysis. It could be replaced with bioisosteres like a reverse amide, an ester, or a stable heterocyclic ring to improve metabolic stability while attempting to retain the key hydrogen bonding interactions.

Targeted Library Synthesis: Combinatorial chemistry approaches can be used to create a library of analogues where systematic changes are made at one or more positions (e.g., various substitutions on the thienyl ring combined with different small N-alkyl groups) to rapidly explore the chemical space around the lead compound and identify candidates with superior properties.

Through such iterative design, synthesis, and testing cycles, the this compound scaffold can be optimized to produce highly potent and selective agents for a variety of therapeutic targets.

Advanced Characterization Techniques and Analytical Methodologies in N Cyclopropyl 2 2 Thienyl Acetamide Research

X-ray Crystallography for N-cyclopropyl-2-(2-thienyl)acetamide and Ligand-Bound Complexes

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, offering precise data on bond lengths, bond angles, and torsional angles. Such information is critical for understanding the molecule's conformation in the solid state, including the planarity of the amide group and the relative orientations of the cyclopropyl (B3062369) and thienyl moieties.

Similarly, the crystallographic study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated that the molecule crystallizes in the monoclinic space group P21/c. The analysis revealed a non-planar structure with a significant dihedral angle between the two thiophene (B33073) rings. This study also highlighted the role of intermolecular hydrogen bonds in stabilizing the crystal packing.

For this compound, a crystallographic study would be expected to yield key parameters, which can be presented in a standardized format as shown in the hypothetical data table below.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC9H11NOS
Formula Weight181.26 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)15.0
c (Å)9.0
β (°)105.0
Volume (ų)1100.0
Z4
Density (calculated) (g/cm³)1.095
Absorption Coefficient (mm⁻¹)0.25
F(000)384

Note: The data in this table is hypothetical and serves as an example of the parameters that would be obtained from an X-ray crystallography experiment.

Spectroscopic Methods for Mechanistic Elucidation of this compound (e.g., NMR, Mass Spectrometry in mechanistic context)

Spectroscopic techniques are indispensable for confirming molecular structure and for probing the electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the successful synthesis of this compound in solution. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the cyclopropyl ring, the thiophene ring, the methylene (B1212753) bridge, and the amide N-H proton. The chemical shifts and coupling constants would provide detailed information about the connectivity and the local electronic environment of the protons. For example, the study of a similar compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, utilized 1D and 2D NMR techniques to identify a hindered cis-trans rotational equilibrium around the amide bond in solution.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Amide (N-H)7.5 - 8.5Broad singlet
Thiophene (H5)~7.3Doublet
Thiophene (H3)~7.0Doublet
Thiophene (H4)~6.9Triplet
Methylene (-CH₂-)~3.8Singlet
Cyclopropyl (CH)~2.7Multiplet
Cyclopropyl (CH₂)0.5 - 0.9Multiplet

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for amides include α-cleavage to the carbonyl group and McLafferty rearrangements. The fragmentation of the thiophene ring and the cyclopropyl group would also yield characteristic ions. The study of the mass spectrometry of related N-[5,5-dimethyl-2(5H)-thienyliden]amines showed that the fragmentation pattern is significantly influenced by the substituents on the thiophene ring.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Possible Fragment Ion Structure
181[M]⁺ (Molecular ion)
140[M - C₃H₅]⁺ (Loss of cyclopropyl radical)
97[C₄H₃S-CH₂]⁺ (Thienylmethyl cation)
83[C₄H₃S]⁺ (Thienyl cation)
57[C₃H₅N]⁺ or [C₄H₉]⁺

Note: This table presents plausible fragmentation patterns based on general principles of mass spectrometry.

Chromatographic and Separation Techniques in this compound Purity and Reaction Monitoring

Chromatographic methods are essential for both the purification of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be developed to assess the purity of this compound. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, HPLC can be used for quantitative analysis. Several commercial suppliers of related chemical compounds provide HPLC data to certify the purity of their products.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product, this compound, can be visualized. The retention factor (Rf) value of the product spot would be used to identify it.

Gas Chromatography (GC)

For volatile and thermally stable compounds, gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful analytical tool. Given the likely properties of this compound, GC could be a suitable method for its analysis. The retention time in the gas chromatogram would help in its identification, while the coupled mass spectrometer would provide structural confirmation.

Table 4: Example of a Generic HPLC Method for Purity Analysis

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
Detection WavelengthUV, e.g., 254 nm
Injection Volume10 µL
Column Temperature25 °C

Future Perspectives and Challenges in N Cyclopropyl 2 2 Thienyl Acetamide Research

Emerging Therapeutic Areas and Unexplored Biological Targets for N-cyclopropyl-2-(2-thienyl)acetamide

The structural motifs present in this compound, namely the thiophene (B33073) ring and the cyclopropyl (B3062369) group, are features found in a number of biologically active compounds. The thiophene moiety is a privileged pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of applications, including anticancer, anti-inflammatory, and anticonvulsant therapies nih.gov. This prevalence suggests that this compound could be investigated for a broader range of therapeutic applications than currently envisioned.

Future research should focus on screening this compound against a diverse panel of biological targets. Unexplored areas could include its potential as an antimicrobial agent, given that thiophene derivatives have shown promise in this regard. For instance, computational studies on 2-amino-thiophene derivatives have identified potential anti-leishmanial agents nih.gov. Furthermore, its role in modulating enzymes or receptors involved in neurological disorders or metabolic diseases warrants investigation. High-throughput screening and target identification technologies will be instrumental in uncovering novel biological activities and mechanisms of action for this compound.

Table 1: Potential Therapeutic Areas for this compound Based on Structural Analogs

Therapeutic AreaRationale Based on Structural Motifs
OncologyThiophene derivatives are present in several anticancer drugs.
Infectious DiseasesThiophene scaffolds have been explored for antibacterial and antiparasitic activities nih.gov.
NeurologyThe cyclopropylamine (B47189) moiety is found in compounds with central nervous system activity .
InflammationCertain acetamide (B32628) derivatives have been investigated as anti-inflammatory agents archivepp.com.

Application of Artificial Intelligence and Machine Learning in Rational Design Based on this compound Scaffold

One of the primary applications of AI/ML will be in the development of quantitative structure-activity relationship (QSAR) models. By analyzing datasets of structurally related compounds and their biological activities, machine learning algorithms can identify the key molecular features that contribute to a desired therapeutic effect nih.gov. This knowledge can then be used to guide the synthesis of new derivatives with improved potency and selectivity. Generative AI models can even propose novel molecular structures based on the this compound scaffold that are predicted to have high activity against a specific biological target.

Furthermore, AI can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the most promising drug-like profiles. This in silico screening can significantly reduce the time and cost associated with preclinical development.

Table 2: AI/ML Strategies for this compound Research

AI/ML ApplicationPotential Impact on Research
QSAR ModelingIdentification of key structural features for enhanced biological activity nih.gov.
Generative Molecular DesignCreation of novel, optimized derivatives of the parent compound.
ADMET PredictionEarly-stage filtering of compounds with poor pharmacokinetic or toxicity profiles mdpi.com.
Target IdentificationPrediction of potential biological targets based on molecular structure.

Development of Advanced Delivery Systems for this compound (Conceptual, non-clinical)

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. The development of advanced drug delivery systems for this compound could significantly enhance its therapeutic potential by improving its solubility, stability, and bioavailability.

Conceptual, non-clinical research could explore the encapsulation of this compound within various nanocarriers. Liposomes and lipid nanoparticles are versatile platforms that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from premature degradation and enabling targeted delivery syvento.com. Polymeric nanoparticles are another promising avenue, offering the potential for controlled and sustained release of the encapsulated compound.

Furthermore, cyclodextrins and their derivatives could be investigated as complexing agents to improve the aqueous solubility and stability of this compound nih.gov. These cyclic oligosaccharides can form inclusion complexes with guest molecules, effectively shielding them from the aqueous environment until they reach their target.

Table 3: Conceptual Advanced Delivery Systems for this compound

Delivery SystemPotential Advantages
Liposomes/Lipid NanoparticlesImproved solubility, protection from degradation, potential for targeted delivery syvento.com.
Polymeric NanoparticlesControlled and sustained release, protection of the active compound.
Cyclodextrin ComplexesEnhanced aqueous solubility and stability nih.gov.

Interdisciplinary Research Collaborations for Comprehensive this compound Exploration

To fully realize the therapeutic potential of this compound, a concerted and collaborative research effort is essential. The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines.

Chemists will be crucial for the synthesis of new derivatives and the development of scalable synthetic routes. Biologists and pharmacologists will be needed to conduct in vitro and in vivo studies to elucidate the compound's mechanism of action and evaluate its efficacy in various disease models. Computational scientists will play a vital role in applying AI and machine learning for rational drug design and data analysis. Furthermore, materials scientists and pharmaceutical technologists will be instrumental in the design and development of advanced drug delivery systems.

Establishing collaborative networks between academic research institutions, pharmaceutical companies, and contract research organizations will be key to fostering innovation and translating fundamental discoveries into tangible therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2-(2-thienyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-(2-thienyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.